molecular formula C13H16O5 B14321826 3-(2,3,4,5-Tetramethoxyphenyl)prop-2-enal CAS No. 106897-08-9

3-(2,3,4,5-Tetramethoxyphenyl)prop-2-enal

Cat. No.: B14321826
CAS No.: 106897-08-9
M. Wt: 252.26 g/mol
InChI Key: JUIAYCOXGQGLKM-UHFFFAOYSA-N
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Description

3-(2,3,4,5-Tetramethoxyphenyl)prop-2-enal is an organic compound with the molecular formula C13H16O5 It is a derivative of cinnamaldehyde, characterized by the presence of four methoxy groups attached to the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,3,4,5-Tetramethoxyphenyl)prop-2-enal typically involves the condensation of 2,3,4,5-tetramethoxybenzaldehyde with an appropriate reagent to form the desired product. One common method is the Knoevenagel condensation, where the aldehyde reacts with malonic acid or its derivatives in the presence of a base such as piperidine or pyridine .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

3-(2,3,4,5-Tetramethoxyphenyl)prop-2-enal undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(2,3,4,5-Tetramethoxyphenyl)prop-2-enal has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(2,3,4,5-Tetramethoxyphenyl)prop-2-enal involves its interaction with various molecular targets. The compound can act as an electrophile, reacting with nucleophiles in biological systems. It may also participate in redox reactions, influencing cellular oxidative stress pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2,3,4,5-Tetramethoxyphenyl)prop-2-enal is unique due to its four methoxy groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications .

Properties

CAS No.

106897-08-9

Molecular Formula

C13H16O5

Molecular Weight

252.26 g/mol

IUPAC Name

3-(2,3,4,5-tetramethoxyphenyl)prop-2-enal

InChI

InChI=1S/C13H16O5/c1-15-10-8-9(6-5-7-14)11(16-2)13(18-4)12(10)17-3/h5-8H,1-4H3

InChI Key

JUIAYCOXGQGLKM-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=C(C(=C1)C=CC=O)OC)OC)OC

Origin of Product

United States

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